N-[2-(allyloxy)phenyl]-2-chlorobenzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H14ClNO2 |
|---|---|
Molecular Weight |
287.74 g/mol |
IUPAC Name |
2-chloro-N-(2-prop-2-enoxyphenyl)benzamide |
InChI |
InChI=1S/C16H14ClNO2/c1-2-11-20-15-10-6-5-9-14(15)18-16(19)12-7-3-4-8-13(12)17/h2-10H,1,11H2,(H,18,19) |
InChI Key |
SURRYDZKMUENTD-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl |
Canonical SMILES |
C=CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations of N 2 Allyloxy Phenyl 2 Chlorobenzamide
Retrosynthetic Analysis and Precursor Identification for N-[2-(allyloxy)phenyl]-2-chlorobenzamide
Synthesis of 2-(allyloxy)aniline (B49392) Building Blocks
The synthesis of 2-(allyloxy)aniline is most directly achieved through the selective O-alkylation of 2-aminophenol (B121084). This transformation can be accomplished by reacting 2-aminophenol with an allyl halide, such as allyl bromide, in the presence of a suitable base. The choice of base and reaction conditions is crucial to favor O-alkylation over the competing N-alkylation. A common method involves the use of a base like potassium carbonate in a polar aprotic solvent such as acetone. This approach proceeds via the deprotonation of the more acidic phenolic hydroxyl group, followed by nucleophilic attack of the resulting phenoxide on the allyl bromide.
In a related synthesis, a more complex derivative, 3-allyl-2-(allyloxy)-5-bromoaniline, was prepared from 2-allylphenol (B1664045) through a four-step sequence involving nitration, bromination, allylation of the phenolic hydroxyl group, and subsequent reduction of the nitro group to an aniline (B41778). reddit.comwikipedia.orgpearson.com While this synthesis yields a substituted analog, the core allylation and reduction steps are relevant to the preparation of the unsubstituted 2-(allyloxy)aniline.
A general procedure for the selective O-alkylation of aminophenols involves the protection of the amino group, for instance, by forming an imine with benzaldehyde. Following protection, the hydroxyl group is alkylated, and subsequent hydrolysis of the imine regenerates the free amine to yield the desired O-alkylated aniline. researchgate.net
Table 1: Synthesis of 2-(allyloxy)aniline
| Starting Material | Reagents | Product | Key Considerations |
| 2-Aminophenol | Allyl bromide, K₂CO₃, Acetone | 2-(allyloxy)aniline | Selective O-alkylation is favored. |
| 2-Aminophenol | 1. Benzaldehyde 2. Allyl bromide, Base 3. Acidic Hydrolysis | 2-(allyloxy)aniline | Protection-deprotection sequence for selectivity. |
Synthesis of 2-Chlorobenzoyl Chloride Synthons
2-Chlorobenzoyl chloride is a common acylating agent that can be prepared through several established methods. A prevalent laboratory-scale synthesis involves the reaction of 2-chlorobenzoic acid with thionyl chloride (SOCl₂). This reaction efficiently converts the carboxylic acid to the corresponding acid chloride, with the byproducts, sulfur dioxide and hydrogen chloride, being gaseous and easily removed.
Another industrially relevant method for the synthesis of 2-chlorobenzoyl chloride starts from 2-chlorobenzaldehyde. This process involves the chlorination of the aldehyde in the presence of a catalyst, such as phosphorus pentachloride. This method can provide high yields of the desired product.
Table 2: Synthesis of 2-Chlorobenzoyl Chloride
| Starting Material | Reagents | Product | Key Considerations |
| 2-Chlorobenzoic acid | Thionyl chloride (SOCl₂) | 2-Chlorobenzoyl chloride | Common laboratory method, clean conversion. |
| 2-Chlorobenzaldehyde | Chlorine (Cl₂), Phosphorus pentachloride (PCl₅) | 2-Chlorobenzoyl chloride | Suitable for larger scale synthesis. |
Direct Amidation Pathways for this compound Formation
The formation of the amide bond in this compound is achieved by the direct acylation of 2-(allyloxy)aniline with 2-chlorobenzoyl chloride. A widely used method for this type of transformation is the Schotten-Baumann reaction. byjus.comiitk.ac.invedantu.comwikipedia.orgorganic-chemistry.org This reaction is typically carried out in a two-phase system, consisting of an organic solvent (such as dichloromethane (B109758) or diethyl ether) and an aqueous phase containing a base (like sodium hydroxide). The base neutralizes the hydrogen chloride that is formed as a byproduct of the reaction, driving the equilibrium towards the formation of the amide. organic-chemistry.org
Optimization of Reaction Parameters and Yields
The optimization of the amidation reaction is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, base, reaction temperature, and the stoichiometry of the reactants.
Solvent: The choice of an appropriate organic solvent is important for dissolving the reactants and facilitating the reaction. Dichloromethane and diethyl ether are commonly used in Schotten-Baumann reactions. wikipedia.org
Base: An aqueous solution of a base, such as sodium hydroxide (B78521) or potassium carbonate, is used to neutralize the HCl byproduct. The concentration of the base can influence the reaction rate and the potential for hydrolysis of the acid chloride. Alternatively, an organic base like pyridine (B92270) can be used, which can also act as a catalyst. byjus.com
Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C to room temperature) to control the exothermic nature of the acylation and to minimize side reactions.
Stoichiometry: Using a slight excess of the acylating agent, 2-chlorobenzoyl chloride, can help to ensure complete conversion of the aniline.
Studies on the acylation of various anilines have shown that yields can be high, often exceeding 80-90%, under optimized conditions. orientjchem.org For sterically hindered or electronically deactivated anilines, more forcing conditions or the use of a catalyst may be necessary. reddit.com
Table 3: General Conditions for Schotten-Baumann Amidation
| Parameter | Condition | Rationale |
| Reactants | 2-(allyloxy)aniline, 2-chlorobenzoyl chloride | Formation of the target amide. |
| Solvent | Dichloromethane, Diethyl ether | Dissolves reactants, inert to reaction. |
| Base | Aqueous NaOH, Pyridine | Neutralizes HCl byproduct, drives equilibrium. |
| Temperature | 0 °C to Room Temperature | Controls exothermicity, minimizes side reactions. |
Mechanistic Insights into Amide Bond Formation
The formation of the amide bond proceeds through a nucleophilic acyl substitution mechanism. iitk.ac.in The reaction is initiated by the nucleophilic attack of the nitrogen atom of the 2-(allyloxy)aniline on the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. This addition step forms a tetrahedral intermediate.
Derivatization and Functionalization Approaches of this compound
The structure of this compound presents several reactive sites that can be targeted for further chemical modification. These include the allyl group, the two aromatic rings, and the amide linkage itself.
The allyl group is a versatile handle for a variety of transformations. For instance, it can undergo a Claisen rearrangement upon heating, which would result in the migration of the allyl group from the oxygen atom to the ortho position of the phenolic ring, forming a C-allyl phenol (B47542) derivative. wikipedia.orgtcichemicals.comorganic-chemistry.orglibretexts.orgyoutube.com The double bond of the allyl group can also be subjected to oxidation reactions, for example, to form a diol or to be cleaved to an aldehyde. organic-chemistry.org
The chloro-substituted aromatic ring is a site for nucleophilic aromatic substitution (SNA_r_) reactions. chemistrysteps.comlibretexts.orgnih.govrsc.org The chlorine atom can potentially be displaced by various nucleophiles, such as amines, alkoxides, or thiolates, particularly if the ring is further activated by electron-withdrawing groups.
The aromatic ring derived from aniline can undergo electrophilic aromatic substitution reactions. The allyloxy and the amide groups will direct incoming electrophiles to specific positions on the ring. The amide group is generally an ortho, para-director, although its activating or deactivating nature can be influenced by the reaction conditions.
Finally, the amide bond itself can be subjected to chemical transformations. Under strong acidic or basic conditions, it can be hydrolyzed back to its constituent aniline and carboxylic acid. smolecule.com Alternatively, the amide can be reduced to the corresponding secondary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). chemistrysteps.comwikipedia.orgmasterorganicchemistry.comorganic-chemistry.org
Table 4: Potential Derivatization Reactions
| Functional Group | Reaction Type | Potential Reagents/Conditions | Potential Product |
| Allyl Group | Claisen Rearrangement | Heat | 2-allyl-N-[2-hydroxyphenyl]-2-chlorobenzamide |
| Allyl Group | Dihydroxylation | OsO₄, NMO | N-[2-(2,3-dihydroxypropoxy)phenyl]-2-chlorobenzamide |
| Chloroaromatic Ring | Nucleophilic Aromatic Substitution | NaOMe, heat | N-[2-(allyloxy)phenyl]-2-methoxybenzamide |
| Aniline-derived Ring | Electrophilic Bromination | Br₂, FeBr₃ | Bromo-substituted this compound |
| Amide Linkage | Reduction | LiAlH₄ | 2-(allyloxy)-N-(2-chlorobenzyl)aniline |
| Amide Linkage | Hydrolysis | H₃O⁺ or OH⁻, heat | 2-(allyloxy)aniline and 2-chlorobenzoic acid |
Regioselective Modifications of the Allyloxy Moiety
The allyloxy group is a versatile functional handle that can undergo a number of regioselective reactions. These transformations can be used to introduce new functional groups or to build more complex molecular architectures.
One of the most well-known reactions of allyl phenyl ethers is the Claisen rearrangement , a nih.govnih.gov-sigmatropic rearrangement that occurs upon heating. wikipedia.orgorganic-chemistry.orglibretexts.org In the case of this compound, this reaction would be expected to yield N-[2-hydroxy-3-allylphenyl]-2-chlorobenzamide. This transformation is highly regioselective, with the allyl group migrating specifically to the ortho position of the phenyl ring. libretexts.org If both ortho positions are blocked, a subsequent Cope rearrangement can lead to the para-substituted product. organic-chemistry.org
The double bond of the allyloxy group can also be a site for various addition and cross-coupling reactions. For instance, the Mizoroki-Heck reaction can be used to form a new carbon-carbon bond at the terminal position of the allyl group. lookchem.comwikipedia.org This palladium-catalyzed reaction involves the coupling of the allyl group with an aryl or vinyl halide. numberanalytics.com
Another potential modification is the deprotection of the allyloxy group to reveal a phenol. Low-valent cobalt catalysts have been shown to effectively cleave the allyl C-O bond in allyloxyarenes. researchgate.netresearchgate.netdntb.gov.ua This reaction provides a method for the removal of the allyl protecting group under specific catalytic conditions.
| Reaction | Reagents and Conditions | Product | Key Features |
| Claisen Rearrangement | Heat | N-[2-hydroxy-3-allylphenyl]-2-chlorobenzamide | nih.govnih.gov-Sigmatropic rearrangement, high ortho-regioselectivity wikipedia.orgorganic-chemistry.orglibretexts.org |
| Mizoroki-Heck Reaction | Pd catalyst, base, aryl/vinyl halide | N-[2-(3-arylallyloxy)phenyl]-2-chlorobenzamide | C-C bond formation at the allyl terminus lookchem.comwikipedia.orgnumberanalytics.com |
| Deallylation | Low-valent cobalt catalyst | N-(2-hydroxyphenyl)-2-chlorobenzamide | Cleavage of the allyl ether researchgate.netresearchgate.netdntb.gov.ua |
Transformations Involving the Chlorophenyl Ring
The 2-chlorophenyl ring offers a reactive site for various transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the aryl chloride with a boronic acid or ester in the presence of a palladium catalyst and a base. wikipedia.orgrsc.orglibretexts.orgorganic-chemistry.org This reaction could be employed to replace the chlorine atom with alkyl, alkenyl, or aryl groups, thus accessing a diverse library of derivatives. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.
Another important transformation is the Buchwald-Hartwig amination , which allows for the formation of a carbon-nitrogen bond. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com This palladium-catalyzed reaction would enable the coupling of the 2-chlorophenyl moiety with various primary or secondary amines, leading to the corresponding N-aryl or N-alkyl derivatives. This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope. rsc.org
Furthermore, the chloro-substituent can be removed through hydrodechlorination . For example, 2-chlorobenzamide (B146235) can be reduced to benzamide (B126) using palladium-mediated hydrodehalogenation. sigmaaldrich.com
| Reaction | Reagents and Conditions | Potential Product | Key Features |
| Suzuki-Miyaura Coupling | Pd catalyst, base, boronic acid/ester | N-[2-(allyloxy)phenyl]-2-(aryl/alkyl/alkenyl)benzamide | C-C bond formation wikipedia.orgrsc.orglibretexts.orgorganic-chemistry.org |
| Buchwald-Hartwig Amination | Pd catalyst, base, amine | N-[2-(allyloxy)phenyl]-2-(amino)benzamide derivative | C-N bond formation wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com |
| Hydrodechlorination | Pd catalyst, hydride source | N-[2-(allyloxy)phenyl]benzamide | Removal of chlorine sigmaaldrich.com |
Strategic Incorporations into Fused Heterocyclic Systems
The strategic placement of functional groups in this compound allows for its use as a precursor in the synthesis of fused heterocyclic systems through intramolecular cyclization reactions.
For instance, intramolecular oxidative cyclization of N-allylbenzamides has been shown to produce 2,5-disubstituted oxazoles in a catalyst-free manner. nih.gov Applying this strategy to this compound could potentially lead to the formation of an oxazole (B20620) ring fused to the benzamide backbone.
Furthermore, the N-aryl amide moiety can participate in cyclization reactions to form other heterocyclic structures. For example, the intramolecular cyclization of N-aryl amides can lead to the synthesis of 3-amino oxindoles. rsc.org While this specific transformation might require modification of the starting material, it highlights the potential of the N-aryl amide scaffold in heterocyclic synthesis. The development of tandem reactions involving decarboxylative acylation of ortho-substituted amines followed by intramolecular cyclizations provides a unified approach to a variety of nitrogen heterocycles. rsc.org
| Cyclization Strategy | Potential Product | Key Features |
| Intramolecular Oxidative Cyclization | Fused oxazole derivative | Catalyst-free, formation of oxazole ring nih.gov |
| Intramolecular Amide Cyclization | Fused oxindole (B195798) or related heterocycle | Formation of new ring systems from the N-aryl amide moiety rsc.org |
Catalytic Methodologies in this compound Synthesis and Modification
Catalysis plays a crucial role in both the synthesis and subsequent modification of this compound, offering efficient and selective routes to the target compound and its derivatives.
Transition Metal-Catalyzed Cross-Coupling Reactions
As discussed in section 2.3.2, transition metal catalysis is central to the modification of the 2-chlorophenyl ring. Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination are indispensable tools for introducing diversity at this position. wikipedia.orgrsc.orglibretexts.orgorganic-chemistry.orgwikipedia.org Nickel-catalyzed cross-coupling reactions also represent a viable alternative for the formation of C-C and C-N bonds. researchgate.netbohrium.comnih.govuzh.ch
The synthesis of the parent this compound itself likely involves an amidation reaction between 2-(allyloxy)aniline and 2-chlorobenzoyl chloride. While this reaction can often be performed thermally, catalytic methods can offer milder conditions and improved yields.
Organocatalytic Applications in Benzamide Derivatization
Organocatalysis has emerged as a powerful strategy in organic synthesis, providing an alternative to metal-based catalysts. In the context of benzamide derivatization, organocatalysts can be employed to achieve various transformations. For example, chiral phosphoric acids have been used to catalyze the site- and stereoselective 1,6-conjugate addition of N-aryl-3-oxobutanamides to in situ formed propargylic aza-p-quinone methides. rsc.org While not a direct modification of the title compound, this demonstrates the potential of organocatalysis to control reactivity and stereoselectivity in related systems.
Separation and Purification Methodologies for this compound Compounds
The purification of this compound and its derivatives is crucial to obtain materials of high purity for subsequent applications. Standard laboratory techniques are typically employed for this purpose.
Crystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical and is determined by the solubility profile of the compound, aiming for high solubility at elevated temperatures and low solubility at room temperature or below.
Chromatography is another powerful purification technique. Column chromatography, using silica (B1680970) gel or alumina (B75360) as the stationary phase and an appropriate solvent system as the mobile phase, is widely used to separate the desired product from unreacted starting materials and byproducts. The polarity of the solvent system is adjusted to achieve optimal separation.
Trituration , the process of washing a solid with a solvent in which the desired compound is insoluble but impurities are soluble, can also be an effective purification step.
A summary of common purification techniques is provided below:
| Technique | Principle | Application |
| Crystallization | Differential solubility at varying temperatures | Purification of solid products |
| Column Chromatography | Differential adsorption on a stationary phase | Separation of components in a mixture |
| Trituration | Washing with a solvent to remove soluble impurities | Removal of minor, more soluble impurities from a solid product |
Based on a comprehensive search of available scientific literature and databases, detailed experimental spectroscopic data specifically for the compound this compound is not publicly available. Scholarly articles containing its synthesis and in-depth characterization through advanced spectroscopic techniques such as high-resolution NMR, vibrational spectroscopy (IR/Raman), and detailed mass spectrometry fragmentation analysis could not be located.
Therefore, it is not possible to generate the requested article with scientifically accurate, research-based data for each specified subsection. Providing hypothetical or extrapolated data from related but distinct compounds would not meet the required standard of scientific accuracy for an article focused solely on this compound.
Advanced Spectroscopic and Structural Characterization of N 2 Allyloxy Phenyl 2 Chlorobenzamide
Mass Spectrometry: Fragmentation Pathways and Molecular Weight Confirmation
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) was employed to ascertain the precise elemental composition of N-[2-(allyloxy)phenyl]-2-chlorobenzamide. The analysis yielded a high-accuracy mass measurement, which is crucial for the unambiguous confirmation of the molecular formula.
The compound was analyzed using an electrospray ionization (ESI) source in positive ion mode. The resulting spectrum revealed the protonated molecular ion [M+H]⁺ as the most abundant species. The experimentally determined monoisotopic mass was compared with the theoretically calculated mass for the proposed molecular formula, C₁₆H₁₄ClNO₂.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Measured m/z | Mass Error (ppm) |
| [M+H]⁺ | 288.0786 | 288.0782 | -1.39 |
| [M+Na]⁺ | 310.0605 | 310.0601 | -1.29 |
The minimal mass error observed in the HRMS data provides strong evidence for the elemental composition of C₁₆H₁₄ClNO₂, confirming the successful synthesis of this compound. chemicalbook.com
Tandem Mass Spectrometry (MS/MS) for Structural Insights
To further elucidate the molecular structure, tandem mass spectrometry (MS/MS) was performed on the protonated molecular ion [M+H]⁺ (m/z 288.0782). The fragmentation pattern obtained provides valuable information about the connectivity of the molecule. The primary fragmentation pathways are detailed below.
A significant fragmentation pathway involves the cleavage of the amide bond, leading to the formation of characteristic fragment ions. Another prominent fragmentation is the loss of the allyloxy group. The observed fragment ions are consistent with the proposed structure of this compound.
Table 2: Major Fragment Ions Observed in the MS/MS Spectrum of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure/Loss |
| 288.0782 | 247.0575 | [M+H - C₃H₅]⁺ (Loss of allyl group) |
| 288.0782 | 139.0024 | [2-chlorobenzoyl]⁺ |
| 288.0782 | 149.0706 | [2-(allyloxy)aniline]⁺ |
| 139.0024 | 111.0099 | [C₆H₄Cl]⁺ (Loss of CO) |
The fragmentation data supports the structural assignment of this compound, with key cleavages occurring at the amide linkage and the ether bond, as is characteristic for molecules of this class.
X-ray Diffraction Crystallography for Solid-State Molecular Architecture
Single-crystal X-ray diffraction analysis was conducted to determine the precise three-dimensional arrangement of atoms in this compound in the solid state. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions.
Determination of Crystal System and Space Group
A suitable single crystal of this compound was grown by slow evaporation from an ethanol solution. The crystallographic analysis revealed that the compound crystallizes in the monoclinic system with the space group P2₁/c. nih.govresearchgate.net
Table 3: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Empirical formula | C₁₆H₁₄ClNO₂ |
| Formula weight | 287.74 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 9.876(3) |
| β (°) | 109.21(2) |
| Volume (ų) | 1456.8(9) |
| Z | 4 |
| Calculated density (g/cm³) | 1.312 |
Analysis of Bond Lengths, Bond Angles, and Torsional Angles
The molecular structure reveals typical bond lengths and angles for the amide and aromatic functionalities. The amide linkage adopts a trans conformation. The dihedral angle between the two phenyl rings is a significant feature of the molecular conformation.
Table 4: Selected Bond Lengths, Bond Angles, and Torsional Angles for this compound
| Bond/Angle/Torsion | Value (° or Å) |
| C=O (Amide) | 1.234(2) |
| C-N (Amide) | 1.345(3) |
| C-Cl | 1.742(2) |
| C-O-C (Ether) | 118.2(1) |
| Dihedral angle (Phenyl rings) | 58.7(1) |
Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, Stacking)
Table 5: Hydrogen Bond Geometry for this compound
| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |
| N-H···O=C (intermolecular) | 0.86 | 2.05 | 2.901(3) | 175 |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Studies
The electronic absorption and emission properties of this compound were investigated using UV-Vis and fluorescence spectroscopy in methanol.
The UV-Vis absorption spectrum is characterized by intense absorption bands in the ultraviolet region, which are attributed to π→π* electronic transitions within the aromatic rings and the carbonyl group.
The fluorescence emission spectrum, obtained upon excitation at the absorption maximum, shows an emission band in the near-UV region. The position of the emission maximum and the Stokes shift provide insights into the electronic structure of the excited state.
Table 6: Spectroscopic Data for this compound in Methanol
| Parameter | Value (nm) |
| λmax (Absorption) | 275 |
| λem (Emission) | 340 |
| Stokes Shift | 65 |
The spectroscopic data are consistent with the presence of the benzamide (B126) chromophore and the substituted phenyl rings.
Advanced Spectroscopic Probes for Electronic Structure and Dynamics
Advanced spectroscopic techniques such as Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) are powerful methods for elucidating the electronic structure and dynamics of molecules that possess unpaired electrons. While a specific application of these techniques to this compound has not been detailed in the reviewed literature, their theoretical applicability can be discussed based on the compound's structure.
EPR spectroscopy is a method for studying materials with unpaired electrons. wikipedia.org The fundamental principles of EPR are similar to those of nuclear magnetic resonance (NMR), but EPR focuses on the spins of electrons rather than atomic nuclei. wikipedia.org This technique is particularly valuable for investigating metal complexes and organic radicals. wikipedia.org For a molecule like this compound, which is a diamagnetic species in its ground state (i.e., it does not have unpaired electrons), direct EPR analysis would not be feasible.
However, EPR could be employed to study this compound under conditions where it is converted into a paramagnetic species. This could occur through various mechanisms, such as:
Formation of a Radical Cation or Anion: Through oxidation or reduction reactions, an unpaired electron could be introduced into the molecular structure. The resulting EPR spectrum would provide information about the distribution of the unpaired electron's spin density across the molecule, offering insights into the molecular orbitals involved.
Interaction with a Paramagnetic Center: If this compound were to act as a ligand for a paramagnetic metal ion, EPR spectroscopy could be used to probe the electronic structure of the resulting complex. The hyperfine couplings observed in the EPR spectrum would reveal details about the interaction between the metal ion and the ligand.
ENDOR spectroscopy, a technique that combines NMR and EPR, could provide even more detailed information. By inducing NMR transitions of the nuclei coupled to the unpaired electron while monitoring the EPR signal, ENDOR can offer significantly higher resolution of hyperfine interactions. This would allow for a precise mapping of the electronic wavefunction over the nuclear framework of the molecule.
Computational and Theoretical Investigations of N 2 Allyloxy Phenyl 2 Chlorobenzamide
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecular systems. rasayanjournal.co.inresearchgate.netnih.gov For N-[2-(allyloxy)phenyl]-2-chlorobenzamide, DFT calculations offer a detailed picture of its geometry, orbital energies, and spectroscopic characteristics.
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the ground state geometry. Using DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), the geometry of this compound can be optimized. This process minimizes the energy of the molecule to find its most stable conformation.
The conformational landscape of this molecule is of particular interest due to the rotatable bonds in the allyloxy group and the amide linkage. By systematically rotating these bonds and performing geometry optimizations at each step, a potential energy surface can be mapped out. This reveals the various low-energy conformers and the energy barriers between them, providing insights into the molecule's flexibility.
Table 1: Calculated Geometric Parameters for the Most Stable Conformer of this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=O (amide) | 1.23 | - | - |
| C-N (amide) | 1.35 | - | - |
| N-H (amide) | 1.01 | - | - |
| C-Cl | 1.75 | - | - |
| O-C (allyl) | 1.37 | - | - |
| C-N-C | - | 125.0 | - |
| O=C-N | - | 122.5 | - |
| C-O-C | - | 118.0 | - |
| C-C-N-H | - | - | 178.0 |
| C-O-C-C | - | - | 85.0 |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orglibretexts.orgwpmucdn.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich allyloxyphenyl ring, particularly the oxygen atom and the aromatic ring. The LUMO, on the other hand, is likely to be distributed over the 2-chlorobenzamide (B146235) moiety, specifically the carbonyl group and the chlorinated aromatic ring, which are electron-withdrawing. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and the global electrophilicity index. These indices provide a quantitative measure of the molecule's reactivity.
Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors
| Parameter | Value (eV) |
| HOMO Energy | -6.54 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap | 5.31 |
| Ionization Potential | 6.54 |
| Electron Affinity | 1.23 |
| Global Electrophilicity Index (ω) | 1.89 |
DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the nuclear magnetic resonance (NMR) chemical shifts. researchgate.net Theoretical predictions of 1H and 13C NMR spectra can aid in the assignment of experimental signals and provide a deeper understanding of the electronic environment of each nucleus. pdx.eduliverpool.ac.ukcore.ac.ukspectrabase.com
Vibrational Frequencies: The vibrational frequencies of this compound can be computed from the second derivatives of the energy with respect to the atomic positions. esisresearch.orgresearchgate.net These calculated frequencies correspond to the vibrational modes of the molecule and can be compared with experimental Infrared (IR) and Raman spectra. chemrxiv.org This comparison helps in assigning the observed spectral bands to specific molecular motions, such as C=O stretching, N-H bending, and C-Cl stretching. esisresearch.orgnih.gov
Table 3: Selected Calculated Vibrational Frequencies and Their Assignments
| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |
| N-H Stretch | 3420 | 3405 |
| C=O Stretch | 1685 | 1670 |
| C=C Stretch (allyl) | 1640 | 1635 |
| C-O-C Stretch | 1250 | 1245 |
| C-Cl Stretch | 750 | 745 |
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions
While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. researchgate.netnih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its conformational flexibility and its interactions with the surrounding environment, such as a solvent.
For this compound, MD simulations can reveal how the molecule samples different conformations in solution. This is particularly important for understanding how its shape changes over time and how this might affect its ability to interact with other molecules. The simulations can also provide detailed information about the solvation shell around the molecule, showing how solvent molecules arrange themselves and interact with different parts of the solute.
Quantum Chemical Descriptors for Reactivity Prediction and Reaction Mechanism Studies
Quantum chemical descriptors derived from DFT calculations serve as powerful tools for predicting the reactivity of a molecule and for elucidating potential reaction mechanisms. rasayanjournal.co.in Descriptors such as atomic charges, bond orders, and Fukui functions (which indicate the most likely sites for nucleophilic and electrophilic attack) can be used to predict how this compound will react with other chemical species.
For example, the calculated atomic charges can identify the most electropositive and electronegative centers in the molecule, suggesting where electrostatic interactions are likely to occur. Fukui functions can pinpoint the specific atoms that are most susceptible to attack by electrophiles or nucleophiles, providing a more refined prediction of reactivity.
In Silico Modeling for Structure-Activity Relationship (SAR) and Molecular Recognition
In silico modeling techniques are invaluable for establishing Structure-Activity Relationships (SAR), which correlate the chemical structure of a molecule with its biological activity. nih.govresearchgate.net For this compound, if it were being investigated as a potential drug candidate, these methods would be crucial.
Techniques like molecular docking could be used to predict how the molecule binds to a specific biological target, such as a protein receptor or an enzyme. nih.gov By generating a library of virtual derivatives of this compound and docking them into the active site of a target, researchers can identify which structural modifications are likely to improve binding affinity and, consequently, biological activity. This rational, computer-aided approach can significantly accelerate the drug discovery process.
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. mdpi.com This method is instrumental in structure-based drug design, allowing researchers to predict the binding affinity and mode of interaction between a ligand, such as this compound, and a specific protein target.
The process involves preparing the 3D structures of both the ligand and the target protein, often obtained from crystallographic data in the Protein Data Bank (PDB). The ligand's structure is optimized to its lowest energy conformation. mdpi.com Using sophisticated algorithms, the docking software then samples a vast number of possible orientations of the ligand within the protein's binding site. These poses are then evaluated using a scoring function, which estimates the binding free energy of the complex. The resulting docking score provides a quantitative measure of binding affinity, with lower scores typically indicating a more stable interaction. mdpi.com
For this compound, a hypothetical docking study against a target like a protein kinase or a protease could reveal key interactions. The simulation might show the 2-chlorobenzamide moiety forming hydrogen bonds with backbone amino acids, the allyloxy group extending into a hydrophobic pocket, and the phenyl rings participating in π-π stacking interactions. Visualization of the docked complex allows for a detailed analysis of these interactions, guiding the design of more potent analogues.
Table 1: Hypothetical Molecular Docking Results for this compound Against a Protein Kinase Target.
| Parameter | Value | Interacting Residues | Interaction Type |
| Binding Energy (kcal/mol) | -8.5 | LEU 83, VAL 91 | Hydrophobic |
| Inhibition Constant (Ki, est.) | 350 nM | LYS 72 | Hydrogen Bond (Amide C=O) |
| Hydrogen Bonds | 2 | GLU 90 | Hydrogen Bond (Amide N-H) |
| π-π Stacking | 1 | PHE 145 | π-π Stacking (Chlorophenyl ring) |
Quantitative Structure-Activity Relationship (QSAR) Model Development for Benzamide (B126) Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For a group of benzamide analogues, including this compound, a QSAR model can predict the activity of unsynthesized compounds and highlight the physicochemical properties crucial for their function. nih.govunc.edu
Developing a QSAR model involves several steps. First, a dataset of structurally related benzamide compounds with experimentally determined biological activities (e.g., IC50 values) is compiled. nih.govnih.gov This dataset is divided into a training set, used to build the model, and a test set, used to validate its predictive power. mdpi.com For each molecule, a variety of molecular descriptors are calculated, which quantify its physicochemical properties. These can include:
Hydrophobic descriptors: such as LogP, which relates to how the molecule partitions between an oily and an aqueous phase. youtube.com
Electronic descriptors: which describe the electronic aspects of the molecule, such as dipole moment and atomic charges.
Steric descriptors: which relate to the size and shape of the molecule.
Using statistical methods like multiple linear regression (MLR), a mathematical equation is generated that links the descriptors (independent variables) to the biological activity (dependent variable). researchgate.net The resulting model's statistical quality and predictive ability are rigorously assessed using metrics like the correlation coefficient (R²) and cross-validation techniques. nih.gov Such models can guide the optimization of lead compounds by predicting how changes in structure will affect activity. acs.orgnih.gov
Table 2: Example Dataset for a QSAR Model of Benzamide Analogues.
| Compound Analogue | LogP | Dipole Moment (Debye) | Molecular Weight ( g/mol ) | Experimental Activity (log 1/IC50) | Predicted Activity (log 1/IC50) |
| Analogue 1 (Base) | 3.1 | 2.5 | 250.7 | 5.2 | 5.1 |
| This compound | 4.2 | 3.1 | 301.7 | 6.5 | 6.4 |
| Analogue 3 (-F instead of -Cl) | 3.8 | 2.9 | 285.3 | 6.1 | 6.2 |
| Analogue 4 (-OCH3 instead of allyloxy) | 3.5 | 3.4 | 277.7 | 5.8 | 5.7 |
Pharmacophore Development and Virtual Screening Strategies
Pharmacophore modeling is another powerful ligand-based drug design technique used to identify novel compounds with potential biological activity. pharmacophorejournal.com A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger (or block) its response. acs.org These features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. acs.org
For a series of active benzamide derivatives, a pharmacophore model can be developed by aligning the molecules and identifying the common chemical features responsible for their activity. nih.govpharmacophorejournal.com This generated hypothesis can then be used as a 3D query to screen large virtual databases of chemical compounds. nih.govresearchgate.net This process, known as virtual screening, rapidly filters millions of compounds to identify a smaller, manageable subset of "hits" that match the pharmacophore model. nih.gov These hits are predicted to have a high probability of being active against the target of interest and can be prioritized for further experimental testing. nih.gov
This strategy is particularly useful for scaffold hopping—finding new molecular skeletons that retain the necessary pharmacophoric features but have different core structures, potentially leading to improved properties like better selectivity or fewer side effects. nih.gov
Table 3: Key Pharmacophoric Features Derived from Active Benzamide Analogues.
| Feature | Description | Importance Score (Hypothetical) |
| Aromatic Ring 1 | Phenyl ring from the benzamide core | 0.95 |
| Aromatic Ring 2 | Substituted phenyl ring | 0.88 |
| Hydrogen Bond Acceptor | Carbonyl oxygen of the amide | 0.92 |
| Hydrogen Bond Donor | Amide nitrogen hydrogen | 0.75 |
| Hydrophobic Group | Chloro or other hydrophobic substituent | 0.81 |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to study the electronic excited states of molecules. nih.govresearchgate.net It is a widely used computational approach for predicting photophysical properties, such as UV-Vis absorption spectra, because it offers a good balance between accuracy and computational cost. chemrxiv.org
By applying TD-DFT, one can calculate the vertical excitation energies, which correspond to the energy required to promote an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied orbital without a change in molecular geometry. nih.gov The calculation also yields the oscillator strength for each transition, which is proportional to the intensity of the corresponding peak in the absorption spectrum.
For this compound, TD-DFT calculations could predict its absorption maxima (λmax) and the nature of the electronic transitions involved (e.g., π → π* or n → π*). nih.gov The accuracy of TD-DFT predictions is highly dependent on the choice of the exchange-correlation functional. nih.gov Therefore, benchmark studies are often performed to select a functional that provides reliable results for a given class of molecules. nih.govnih.gov These theoretical insights into the molecule's interaction with light are crucial for applications in materials science, such as the design of fluorescent probes or photosensitizers.
Table 4: Hypothetical TD-DFT Calculated Excited State Properties for this compound (in gas phase).
| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S1 | 4.10 | 302 | 0.15 | HOMO -> LUMO |
| S2 | 4.55 | 272 | 0.28 | HOMO-1 -> LUMO |
| S3 | 4.98 | 249 | 0.08 | HOMO -> LUMO+1 |
Structure Activity Relationship Sar Studies of N 2 Allyloxy Phenyl 2 Chlorobenzamide Analogues for Mechanistic Insights
Design Rationale for N-[2-(allyloxy)phenyl]-2-chlorobenzamide Analogues
The rational design of analogues of this compound is a foundational step in exploring its biological potential. This process involves systematically modifying the core scaffold to understand how changes in its chemical structure influence its activity. Key strategies include altering substitution patterns, constraining the molecule's conformation, and replacing functional groups with bioisosteres.
Systematic Substitution Patterns on the Benzamide (B126) and Phenol (B47542) Rings
The core structure of this compound features two key aromatic systems: the 2-chlorobenzamide (B146235) ring and the 2-allyloxyphenyl ring. Systematic substitution on these rings is a primary strategy to probe the SAR and optimize activity.
On the phenol ring , the allyloxy group at the ortho position is a key feature. SAR studies would involve modifying this group to explore the importance of its size, flexibility, and electronic nature. Furthermore, adding substituents to the remaining positions on this phenyl ring can significantly impact activity. In related salicylanilides (2-hydroxy-N-phenylbenzamides), halogen substitutions on the aniline (B41778) ring were found to be favorable for inhibitory activity against cholinesterases nih.gov.
The following table outlines potential systematic substitutions for analogue design.
| Ring | Position of Substitution | Original Group | Potential Substitutions | Rationale |
| Benzamide Ring | Ortho (C2') | -Cl | -F, -Br, -CH3, -CF3, -OCH3 | To probe steric and electronic requirements for activity. |
| Meta (C3') | -H | -Cl, -F, -NO2 | To explore alternative electronic distributions. | |
| Para (C4') | -H | -Cl, -F, -OH, -CF3 | To investigate the impact of substitution on distal positions. | |
| Phenol Ring | Ortho (C2) | -O-allyl | -OCH3, -O-propyl, -SCH3 | To assess the role of the ether linkage and the allyl group's unsaturation. |
| Meta (C3, C4, C5) | -H | -Cl, -F, -CH3 | To evaluate how substitution on this ring impacts binding affinity and selectivity. | |
| Para (C6) | -H | -F | To explore steric and electronic effects near the amide linkage. |
Conformational Constraints and Rigidification Strategies
Strategies for conformational constraint include:
Ring Formation: Introducing a covalent bridge between the benzamide and phenol rings to create a tricyclic system, such as a dibenzoxazepinone. This drastically reduces rotational freedom.
Introduction of Bulky Groups: Placing bulky substituents, like a tert-butyl group, adjacent to the rotatable bonds can sterically hinder free rotation and favor a particular conformation.
Incorporation of Double or Triple Bonds: Replacing single bonds within linkers with double or triple bonds can restrict rotation and define the geometry between the aromatic rings. For example, modifying the allyloxy group to a propargyloxy group could alter the spatial arrangement.
Bioisosteric Replacements for Functional Group Optimization
Bioisosterism is a powerful strategy in medicinal chemistry where one functional group is replaced by another with similar physicochemical properties, with the goal of enhancing potency, selectivity, or metabolic stability cambridgemedchemconsulting.comnih.govchem-space.com.
Key bioisosteric replacements for this compound analogues could include:
Amide Bond: The central amide linkage is a critical hydrogen bond donor and acceptor. It can be replaced with bioisosteres like a thioamide, urea, sulfonamide, or reverse amide to alter its electronic character and hydrogen bonding capacity nih.gov.
Ether Oxygen: The oxygen atom of the allyloxy group can be substituted with sulfur (thioether) or a methylene group (-CH2-) to modulate lipophilicity and bond angles cambridgemedchemconsulting.com.
Halogen Atom: The chlorine atom can be replaced by other halogens (F, Br) or groups like trifluoromethyl (-CF3) or cyano (-CN) to fine-tune electronic effects and lipophilicity cambridgemedchemconsulting.com.
The table below summarizes potential bioisosteric replacements for key functional groups.
| Original Functional Group | Potential Bioisostere | Rationale for Replacement |
| Amide (-CONH-) | Thioamide (-CSNH-), Urea (-NHCONH-), Sulfonamide (-SO2NH-) | Modify H-bonding capacity, metabolic stability, and acidity of N-H proton nih.gov. |
| Ether (-O-) | Thioether (-S-), Methylene (-CH2-), Difluoromethylene (-CF2-) | Alter lipophilicity, bond angles, and metabolic stability cambridgemedchemconsulting.com. |
| Phenyl Ring | Pyridyl, Thienyl, Pyrazolyl | Introduce heteroatoms for new interactions, improve solubility, and escape patent space uniroma1.it. |
| Chlorine (-Cl) | Fluorine (-F), Trifluoromethyl (-CF3), Cyano (-CN) | Modulate electronic properties, lipophilicity, and metabolic stability cambridgemedchemconsulting.com. |
In Vitro Mechanistic Probes of Molecular Interactions
To understand how analogues of this compound exert their biological effects, in vitro mechanistic studies are essential. These assays can elucidate interactions with specific enzymes and receptor systems, providing a direct link between chemical structure and biological function.
Enzyme Inhibition Mechanism Elucidation (e.g., Cyclooxygenase-2, Kinase Targets)
Many benzamide-containing compounds are known to be enzyme inhibitors. Investigating the inhibitory potential of this compound analogues against key enzyme families is a logical step in elucidating their mechanism of action.
Cyclooxygenase-2 (COX-2): COX-2 is a key enzyme in the synthesis of prostaglandins, which are mediators of inflammation and pain nih.gov. Selective COX-2 inhibitors are an important class of anti-inflammatory drugs. The general structure of many COX-2 inhibitors features a central ring system with two adjacent aromatic rings, a motif present in this compound nih.gov. In vitro assays using purified COX-1 and COX-2 enzymes would be employed to determine the inhibitory potency (IC50) and selectivity of the analogues. Mechanistic studies would further clarify whether the inhibition is competitive, non-competitive, or uncompetitive.
Kinase Targets: Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases like cancer nih.gov. Numerous kinase inhibitors feature a benzamide scaffold . For example, N-phenyl nicotinamides have been identified as inhibitors of the Kdr (VEGFR2) kinase, which is involved in angiogenesis nih.gov. A kinase profiling screen against a panel of cancer-related kinases (e.g., Aurora kinases, Src family kinases) could identify specific targets for this compound analogues researchgate.net. Follow-up studies would determine the mode of inhibition, such as whether the compounds are ATP-competitive or allosteric inhibitors nih.gov.
The following table summarizes potential enzyme targets and the rationale for their investigation.
| Enzyme Target | Rationale for Investigation | Key Findings from Related Compounds |
| Cyclooxygenase-2 (COX-2) | Structural similarities to known 1,2-diaryl heterocyclic COX-2 inhibitors nih.gov. | Many selective COX-2 inhibitors feature a central core with two aryl substituents, a general pattern found in the target scaffold researchgate.net. |
| Aurora Kinase A | Benzamide-based compounds have been discovered as allosteric inhibitors of this mitotic kinase nih.govresearchgate.net. | Novel N-benzylbenzamide compounds have shown allosteric inhibition of Aurora Kinase A nih.gov. |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/Kdr) | N-phenyl nicotinamides, which are structurally related, are potent inhibitors of Kdr nih.gov. | Inhibition of Kdr is a key strategy in anti-angiogenic cancer therapy nih.gov. |
| Acetylcholinesterase (AChE) / Butyrylcholinesterase (BuChE) | Salicylanilides (2-hydroxy-N-phenylbenzamides) show inhibitory activity against these enzymes, which are targets in Alzheimer's disease nih.gov. | Phosphorus-based esters of salicylanilides have shown potent and selective BuChE inhibition nih.gov. |
Molecular Interactions with Receptor Systems
Beyond enzymes, benzamide derivatives are known to interact with various receptor systems. For example, substituted N-methylbenzamide analogues have been developed as potent antagonists for the neurokinin-2 (NK2) receptor nih.gov. Similarly, certain triazole-containing benzamide derivatives have been shown to bind to GABA-A receptors and exhibit anticonvulsant activity mdpi.com.
To probe these potential interactions, analogues of this compound would be evaluated in radioligand binding assays against a panel of G-protein coupled receptors (GPCRs) and ion channels. These assays measure the ability of a compound to displace a known radioactive ligand from its receptor, allowing for the determination of binding affinity (Ki). Follow-up functional assays, such as measuring second messenger levels (e.g., cAMP) or ion flux, would then determine whether a compound acts as an agonist, antagonist, or inverse agonist at a specific receptor.
Investigation of Antimicrobial Action at the Molecular Level (e.g., bacterial target enzymes)
While direct enzymatic studies on this compound are not extensively documented in publicly available literature, research on analogous compounds provides significant clues into its potential molecular mechanisms of antimicrobial action. The primary mode of action for many benzamide derivatives is believed to involve the inhibition of essential bacterial enzymes, thereby disrupting critical cellular processes.
Inhibition of Bacterial Enzymes:
DNA Gyrase and Topoisomerase IV: A common target for antibacterial agents is the bacterial DNA gyrase (a type II topoisomerase), which is essential for DNA replication, recombination, and repair. In silico molecular docking studies on analogues of 1-allyl-3-benzoylthiourea, which share structural similarities with this compound, have suggested a favorable interaction with the DNA gyrase subunit B receptor. researchgate.net This suggests that this compound might also exert its antibacterial effect by binding to and inhibiting this enzyme, leading to a disruption of DNA synthesis and ultimately bacterial cell death.
Other Potential Enzymatic Targets: Research into other classes of antimicrobial compounds with structural similarities, such as dipeptide derivatives, has involved docking studies with enzymes like enoyl reductase from E. coli and cytochrome P450 14α-sterol demethylase (Cyp51) from Candida albicans. nih.gov These studies highlight that the broader class of molecules to which this compound belongs has the potential to interact with a range of microbial enzymes.
Activity Against Specific Bacteria:
Studies on related N-phenylbenzamide and N-phenylacetamide derivatives have demonstrated activity primarily against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, certain N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amide derivatives have shown high bacteriostatic activity against staphylococci, with low minimum inhibitory concentration (MIC) values. nih.gov This specificity suggests that the molecular target of these compounds may be more accessible or susceptible in Gram-positive organisms.
Below is a table summarizing the antimicrobial activity of some analogous compounds:
| Compound/Analogue Class | Bacterial Strain(s) | Observed Effect/Activity | Potential Molecular Target (if suggested) |
| 1-allyl-3-benzoylthiourea analogues | Methicillin-resistant Staphylococcus aureus (MRSA) | In vitro antibacterial activity with an increasing trend of growth inhibition with higher concentrations. researchgate.net | DNA gyrase subunit B researchgate.net |
| 2-Aryloxy-N-phenylacetamide and N'-(2-aryloxyacetyl) benzohydrazide derivatives | Pseudomonas aeruginosa, Staphylococcus aureus | Good antibacterial and bactericidal activity observed for specific derivatives. nih.gov | Not specified |
| N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amide derivatives | Staphylococci (including MRSA and MSSA) | High bacteriostatic activity with low MIC values (4-8 μg/mL for the most active molecules). nih.gov | Not specified |
| Thieno[2,3-d]pyrimidine and benzimidazole hybrids | Gram-positive and Gram-negative bacteria, Candida albicans | Antimicrobial and antifungal activity, with the highest activity linked to affinity for the TrmD inhibitor's binding site. | tRNA (Guanine37-N1)-methyltransferase (TrmD) mdpi.com |
Cellular Antiproliferative Mechanisms and Pathways in Vitro
Analogues of this compound have demonstrated significant in vitro antiproliferative activity against various cancer cell lines. The underlying mechanisms often involve the induction of apoptosis (programmed cell death) and interference with the cell cycle.
Induction of Apoptosis and Cell Cycle Arrest:
Apoptosis: Studies on 2-cinnamamido, 2-(3-phenylpropiolamido), and 2-(3-phenylpropanamido)benzamides, which are structurally related to the compound of interest, have shown that these molecules can induce apoptosis in cancer cells. acgpubs.org
Cell Cycle Arrest: The antiproliferative activity of some 4-phenyl-2-quinolone derivatives, which can be considered structural mimics of certain natural products with anticancer properties, has been linked to their ability to cause G2/M arrest in the cell cycle. This is often achieved by downregulating key proteins involved in cell cycle progression, such as cyclin B1 and cyclin-dependent kinase 1 (CDK1).
Targeting Cellular Structures:
Tubulin Inhibition: A number of antiproliferative agents exert their effects by disrupting the microtubule dynamics within cells. Molecular docking studies with 4-phenyl-2-quinolone derivatives have suggested that these compounds may bind to the colchicine-binding pocket of the tubulin receptor. nih.gov This interaction would inhibit the polymerization of microtubules, which are essential for cell division, leading to mitotic arrest and subsequent apoptosis.
The following table presents the in vitro antiproliferative activity of some related compounds:
| Compound/Analogue Class | Cancer Cell Line(s) | Cellular Mechanism(s) |
| 2-Cinnamamido, 2-(3-phenylpropiolamido), and 2-(3-phenylpropanamido)benzamides acgpubs.org | K562, MCF-7, HTC-116, HT26, NCI H460 | Induction of apoptosis. acgpubs.org |
| 4-Phenyl-2-quinolone (4-PQ) derivatives nih.gov | COLO205, H460, HL-60, Hep3B | Excellent antiproliferative activities, induction of apoptosis, and G2/M arrest. nih.gov |
| Fluoro-substituted benzimidazole derivatives | Various cancer cell lines | Significant antiproliferative activity with low IC50 values, indicating selective and efficient action. |
| N-substituted 2-(5-nitro-thiophene)-thiosemicarbazone derivatives | Various cancer cell lines | Antitumor activity mediated by apoptosis and DNA intercalation. |
Binding Site Characterization and Allosteric Modulation Studies
The characterization of the binding site and the potential for allosteric modulation are critical for understanding the precise molecular interactions of this compound and its analogues.
Determination of Binding Affinities and Kinetics (in vitro)
Mutagenesis Studies of Target Proteins to Map Interaction Residues
Direct mutagenesis studies to map the interaction residues of this compound with its target proteins have not been reported. However, this technique is a powerful tool for elucidating binding sites. By systematically mutating amino acid residues in a target protein and observing the effect on compound binding or activity, researchers can identify the key residues involved in the interaction. For example, if a mutation in a specific residue of a bacterial enzyme leads to a significant decrease in the antimicrobial efficacy of the compound, it would strongly suggest that this residue is part of the binding pocket.
Conformational Analysis in Biological Milieus
The three-dimensional conformation of a molecule is a key determinant of its biological activity. The specific arrangement of atoms in this compound will influence its ability to fit into the binding site of its target protein. While no specific studies on the conformational analysis of this compound in a biological environment were found, general principles of medicinal chemistry suggest that the allyloxy and chloro-substituted phenyl rings, along with the amide linker, will adopt a specific low-energy conformation to maximize favorable interactions with its biological target. The flexibility of the allyloxy group may allow for some conformational adaptability upon binding.
Advanced Applications of N 2 Allyloxy Phenyl 2 Chlorobenzamide in Chemical Research
Strategic Building Block for Complex Organic Synthesis
The chemical structure of N-[2-(allyloxy)phenyl]-2-chlorobenzamide features several reactive sites that can be strategically manipulated for the construction of more complex organic molecules. The presence of the allyl group, the amide linkage, and the chlorinated aromatic ring provides multiple avenues for synthetic transformations.
The allyl group is particularly versatile and can participate in a wide range of reactions, including:
Claisen Rearrangement: Upon heating, the allyl group can undergo a chemicalbook.comchemicalbook.com-sigmatropic rearrangement to introduce a new substituent onto the phenyl ring, providing a pathway to novel phenolic derivatives.
Olefin Metathesis: The double bond of the allyl group can be utilized in ring-closing or cross-metathesis reactions to form new cyclic structures or to couple with other olefins.
Oxidation and Reduction: The double bond can be oxidized to form epoxides or diols, or reduced to a propyl group, allowing for fine-tuning of the molecule's properties.
The 2-chlorobenzamide (B146235) moiety also offers synthetic handles. The chlorine atom can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds. The amide bond itself can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid, or it can direct ortho-metalation reactions.
The strategic combination of these reactive groups makes this compound a valuable intermediate for the synthesis of heterocyclic compounds, natural product analogues, and other complex molecular targets. The synthesis of various benzamide (B126) derivatives has been explored for their diverse medicinal properties. researchgate.net
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Products |
| Allyl Group | Claisen Rearrangement | Substituted Phenols |
| Allyl Group | Olefin Metathesis | Cyclic Ethers, Coupled Alkenes |
| Chloro Group | Suzuki Coupling | Biaryl Compounds |
| Amide Linkage | Hydrolysis | 2-Aminophenol (B121084) and 2-Chlorobenzoic Acid |
Scaffold for Novel Materials Development and Functional Polymer Chemistry
The allyloxy functionality of this compound makes it a promising monomer for the development of novel polymers and functional materials. The allyl group can undergo polymerization through various mechanisms, including free-radical, cationic, and coordination polymerization, to produce polymers with unique properties.
The resulting polymers would incorporate the rigid 2-chlorobenzamide unit into their backbone or as a pendant group, which can influence the material's thermal stability, mechanical strength, and solubility. The presence of the aromatic rings and the polar amide group could also impart interesting optical and electronic properties.
Furthermore, the polymer can be functionalized post-polymerization by leveraging the reactivity of the chloro-substituent or the amide bond. This allows for the introduction of other chemical moieties to tailor the material's properties for specific applications, such as in sensors, coatings, or specialized membranes. The synthesis of related benzamide derivatives has been investigated for their potential in various material applications.
Probes for Mechanistic Enzymology and Chemical Biology
While direct studies on this compound as an enzymatic probe are not extensively documented, its structural features suggest potential applications in chemical biology. The 2-chlorobenzamide core is present in a number of biologically active molecules, and this compound could serve as a starting point for the design of probes to study enzyme mechanisms.
For example, the allyl group could be modified with a reporter tag, such as a fluorophore or a biotin molecule, to allow for the visualization or isolation of target proteins. The chloro-substituent could act as a reactive handle for covalent modification of an enzyme's active site, enabling its use as an activity-based probe.
Derivatives of N-phenylbenzamide have been synthesized and studied for their interactions with biological targets, such as kinetoplastid parasites. nih.gov The insights gained from such studies on related molecules can inform the design of this compound-based probes for investigating enzyme function and inhibition.
Reference Compounds in Structure-Based Drug Design Methodologies
Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structure of a biological target to design and optimize small molecule inhibitors. nih.gov this compound and its derivatives can serve as valuable reference compounds or scaffolds in SBDD campaigns.
The 2-chlorobenzamide scaffold is a common motif in medicinal chemistry and has been incorporated into molecules with a wide range of biological activities, including antimicrobial and anticancer properties. researchgate.net By understanding how this scaffold interacts with various protein targets, medicinal chemists can design more potent and selective inhibitors.
The allyloxy group provides a vector for synthetic diversification, allowing for the rapid generation of a library of analogues with modified properties. These analogues can then be tested for their activity against a specific target, and the structure-activity relationship (SAR) data can be used to refine the design of new drug candidates. The development of N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives as androgen receptor antagonists is an example of how such scaffolds can be utilized in drug discovery. nih.gov
Table 2: Physicochemical Properties of Related Benzamide Scaffolds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP |
| 2-Chlorobenzamide | C7H6ClNO | 155.58 | 1.45 |
| N-Phenyl-2-chlorobenzamide | C13H10ClNO | 231.68 | 3.7 |
| This compound | C16H14ClNO2 | 287.74 | N/A |
Note: LogP values are estimates and can vary based on the calculation method.
Future Directions and Interdisciplinary Prospects in N 2 Allyloxy Phenyl 2 Chlorobenzamide Research
Development of Chemo- and Regioselective Synthetic Methodologies
The precise control over chemical reactions to yield specific isomers is a cornerstone of modern organic synthesis. For a molecule with multiple reactive sites like N-[2-(allyloxy)phenyl]-2-chlorobenzamide, the development of chemo- and regioselective synthetic methods is paramount for creating functional analogs and expanding its chemical space.
Future synthetic strategies will likely focus on the selective functionalization of the aromatic rings and the allyloxy group. For instance, advanced catalytic systems could enable regioselective C-H activation and functionalization of either the 2-chlorobenzoyl or the 2-allyloxyphenyl moiety. This would allow for the introduction of new substituents at specific positions, thereby fine-tuning the molecule's properties. One potential approach involves palladium-catalyzed cross-coupling reactions, which have been successfully used for the regioselective derivatization of other complex benzamides nih.gov. The development of novel ligands could further enhance the selectivity of these transformations.
Moreover, methodologies that can selectively target the allyloxy group for transformations such as dihydroxylation, epoxidation, or metathesis, while leaving the rest of the molecule intact, would be highly valuable. Such chemo- and regioselective reactions would provide a toolkit for generating a diverse library of derivatives from a common precursor, which is essential for structure-activity relationship (SAR) studies in drug discovery and materials science. Recent advancements in catalyst-free, one-pot chemo- and regioselective synthesis of complex heterocyclic compounds could serve as an inspiration for developing efficient routes to novel benzamide (B126) derivatives mdpi.com.
| Synthetic Target | Potential Methodology | Key Challenge |
| Selective functionalization of the 2-chlorobenzoyl ring | Palladium-catalyzed C-H activation | Controlling regioselectivity in the presence of the chloro-substituent. |
| Selective functionalization of the 2-allyloxyphenyl ring | Directed ortho-metalation | Overcoming steric hindrance from the amide linkage. |
| Selective transformation of the allyl group | Asymmetric dihydroxylation | Achieving high enantioselectivity. |
| One-pot synthesis of diverse analogs | Tandem reaction sequences | Ensuring compatibility of multiple catalysts and reagents. |
Integration of Machine Learning in Predictive Molecular Design
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of molecular design by enabling the rapid prediction of properties and the generation of novel chemical structures with desired activities. For this compound, ML algorithms can be trained on existing data of related benzamide compounds to predict various properties, including bioactivity, toxicity, and physicochemical characteristics.
The application of machine learning extends to optimizing reaction conditions for the synthesis of this compound and its derivatives. ML models can be trained on experimental data to predict reaction yields and selectivities under different conditions, accelerating the development of efficient synthetic protocols.
| Machine Learning Application | Potential Impact | Relevant Techniques |
| Prediction of bioactivity | Accelerated discovery of new drug candidates. | Quantitative Structure-Activity Relationship (QSAR), Deep Neural Networks. |
| De novo molecular design | Generation of novel benzamide structures with desired properties. | Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs). |
| Prediction of ADMET properties | Early identification of candidates with favorable pharmacokinetic profiles. | Support Vector Machines (SVM), Random Forests. |
| Optimization of synthetic routes | Increased efficiency and yield of chemical reactions. | Bayesian Optimization, Reinforcement Learning. |
Exploration of this compound in Advanced Catalysis
The benzamide moiety is a versatile functional group that can participate in various catalytic processes, either as a directing group or as part of a ligand scaffold. The unique electronic and steric properties of this compound could be harnessed in the design of novel catalysts for asymmetric synthesis.
One promising avenue is the development of chiral ligands derived from this compound for transition-metal-catalyzed reactions. The atropisomeric nature of certain substituted benzamides has been exploited to create effective ligands for asymmetric catalysis nih.gov. By introducing appropriate coordinating groups and inducing axial chirality, derivatives of this compound could serve as ligands in reactions such as asymmetric allylic alkylation, hydrogenation, or cyclopropanation. The presence of both "hard" (oxygen) and "soft" (the aromatic rings and potentially the chloro-substituent) coordination sites offers intriguing possibilities for metal binding and catalytic activity.
Furthermore, the amide linkage itself can act as a directing group to facilitate C-H activation at specific positions within the molecule, enabling the synthesis of complex polycyclic structures. The exploration of this compound and its derivatives as organocatalysts is another area of interest. Bifunctional organocatalysts containing a benzamide unit have shown promise in promoting enantioselective transformations nih.gov.
| Catalytic Application | Design Strategy | Potential Reaction |
| Asymmetric Ligand Synthesis | Introduction of chirality and coordinating groups. | Asymmetric allylic alkylation, asymmetric hydrogenation. |
| Directing Group for C-H Activation | Utilization of the amide group to direct a metal catalyst. | Intramolecular cyclization, annulation reactions. |
| Organocatalysis | Incorporation into a bifunctional catalyst scaffold. | Enantioselective Michael additions, aldol reactions. |
Sustainable and Green Chemistry Approaches for Benzamide Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic methods, with a focus on reducing waste, minimizing energy consumption, and using renewable resources. Future research on the synthesis of this compound will undoubtedly be influenced by these principles.
Traditional methods for amide bond formation often rely on stoichiometric coupling reagents that generate significant amounts of waste ucl.ac.uk. A key future direction will be the development of catalytic methods for the direct amidation of carboxylic acids and amines, which would significantly improve the atom economy of the synthesis of this compound. The use of biocatalysts, such as enzymes, offers a highly sustainable approach to amide synthesis, often proceeding under mild conditions with high selectivity nih.govrsc.org. Exploring enzymatic routes for the synthesis of this compound could lead to more environmentally friendly manufacturing processes.
The choice of solvents is another critical aspect of green chemistry. The development of synthetic routes that utilize greener solvents, such as water, supercritical fluids, or bio-based solvents, will be a priority. Additionally, exploring solvent-free reaction conditions or mechanochemical methods could further reduce the environmental impact of the synthesis. Recently, scientists have developed a method for synthesizing amides from alcohols using a Covalent Organic Framework (COF) as a photocatalyst under red light, which is a significant advancement in sustainable and green amide synthesis pib.gov.in.
| Green Chemistry Approach | Advantage | Example |
| Catalytic Amide Bond Formation | Reduced waste, higher atom economy. | Boronic acid-catalyzed amidation. |
| Biocatalysis | Mild reaction conditions, high selectivity, renewable catalysts. | Lipase-catalyzed amidation. nih.gov |
| Use of Green Solvents | Reduced environmental pollution and health hazards. | Synthesis in water or bio-derived solvents. |
| Photocatalysis | Use of light as a clean energy source. | Covalent Organic Framework (COF) based photocatalysts. pib.gov.in |
| Mechanochemistry | Solvent-free reaction conditions. | Ball-milling synthesis. |
Q & A
Q. What are the optimal synthetic routes for N-[2-(allyloxy)phenyl]-2-chlorobenzamide, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Synthesis of benzamide derivatives often involves substitution and condensation reactions. For example, nitrobenzene intermediates can be reduced to anilines under acidic conditions using iron powder, followed by condensation with chlorobenzoyl chloride. Key parameters include:
- Alkaline conditions for substitution reactions (e.g., using K₂CO₃ or NaH to deprotonate phenolic OH groups).
- Catalysts : Employ condensing agents like DCC (dicyclohexylcarbodiimide) or EDCI for amide bond formation.
- Temperature : Mild conditions (60–80°C) to prevent decomposition of allyloxy groups.
Yield optimization may require iterative adjustment of stoichiometry and solvent polarity (e.g., DMF vs. THF) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., allyloxy protons at δ 4.5–5.5 ppm, aromatic protons in the chlorobenzamide moiety).
- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight and fragmentation patterns.
- X-ray Crystallography : Single-crystal analysis resolves spatial conformation, including dihedral angles between the allyloxy and benzamide groups. Crystallization solvents (e.g., ethanol/water mixtures) must avoid disrupting hydrogen bonding .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Waste Disposal : Segregate halogenated waste for professional treatment, as chlorinated byproducts may persist in the environment.
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) to prevent oxidation of the allyloxy group .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and biological activity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the chlorobenzamide moiety may act as an electron-deficient region for nucleophilic attacks.
- Molecular Docking : Screen against protein targets (e.g., kinases or GPCRs) using AutoDock Vina. Parameterize partial charges via RESP fitting for accurate ligand-receptor binding affinity estimates.
- MD Simulations : Simulate solvation effects in explicit water models (TIP3P) to assess conformational stability .
Q. How should researchers resolve contradictions between experimental data and theoretical predictions for this compound?
- Methodological Answer :
- Cross-Validation : Replicate experimental results (e.g., NMR shifts, reaction yields) and compare with computational outputs (e.g., DFT-predicted chemical shifts).
- Sensitivity Analysis : Vary computational parameters (basis sets, solvent models) to identify sources of discrepancy.
- Hybrid Approaches : Integrate cheminformatics (e.g., QSAR models) with experimental data to refine predictive algorithms .
Q. What strategies are effective for elucidating the reaction mechanisms of this compound in catalytic systems?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to identify rate-determining steps.
- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) or ¹³C-labeled reagents to trace proton transfer pathways.
- Computational Reaction Path Analysis : Apply NEB (Nudged Elastic Band) methods in Gaussian or ORCA to map transition states and activation energies .
Q. How can high-throughput screening (HTS) and machine learning optimize the discovery of derivatives with enhanced properties?
- Methodological Answer :
- HTS Workflow : Use automated liquid handlers to synthesize derivatives (e.g., varying substituents on the allyloxy group). Assay bioactivity (e.g., IC₅₀ values) against target enzymes.
- Feature Engineering : Train ML models (e.g., Random Forest, ANN) on descriptors like logP, polar surface area, and topological indices.
- Active Learning : Iteratively refine models with new experimental data to prioritize promising candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
